Technical Guide: 2-Chloro-3-(2-methoxyphenyl)-1-propene (CAS No. 63667-85-6)
Technical Guide: 2-Chloro-3-(2-methoxyphenyl)-1-propene (CAS No. 63667-85-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for 2-Chloro-3-(2-methoxyphenyl)-1-propene. This guide provides available information and presents data from closely related analogs to offer insights into its expected properties and reactivity. All data presented for analogous compounds is clearly identified.
Introduction
2-Chloro-3-(2-methoxyphenyl)-1-propene is a substituted allylic chloride. Allylic chlorides are versatile reagents in organic synthesis, known for their reactivity in nucleophilic substitution reactions. The presence of the methoxyphenyl group suggests potential applications in medicinal chemistry and materials science, as this moiety is present in numerous biologically active compounds and functional materials. This document aims to provide a comprehensive overview of the available technical information for this compound and its close analogs.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 2-Chloro-3-(2-methoxyphenyl)-1-propene and Related Compounds
| Property | 2-Chloro-3-(2-methoxyphenyl)-1-propene | 3-Chloro-1-propene (Allyl Chloride)[1] |
| CAS Number | 63667-85-6 | 107-05-1 |
| Molecular Formula | C₁₀H₁₁ClO | C₃H₅Cl |
| Molecular Weight | 182.65 g/mol | 76.53 g/mol |
| Appearance | Not specified | Colorless liquid |
| Boiling Point | Not specified | 45 °C |
| Density | Not specified | 0.938 g/mL at 25 °C |
| Solubility | Not specified | Insoluble in water; Soluble in organic solvents.[1] |
| Vapor Pressure | Not specified | 295 mmHg at 20 °C |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene is not documented in readily accessible literature. However, a plausible synthetic route can be devised based on established methods for the preparation of substituted allylic chlorides. A general approach involves the allylic chlorination of the corresponding methoxy-substituted phenylpropene.
Representative Experimental Protocol: Synthesis of a Substituted Allylic Chloride
This protocol is a generalized procedure and may require optimization for the specific synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene.
Objective: To synthesize a 2-chloro-3-aryl-1-propene via allylic chlorination.
Materials:
-
3-Aryl-1-propene precursor
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) as a radical initiator
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-aryl-1-propene precursor in CCl₄ under an inert atmosphere.
-
Add N-Chlorosuccinimide (NCS) in a slight molar excess (e.g., 1.1 equivalents) to the solution.
-
Add a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or AIBN.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain the reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography or Gas Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the purified 2-chloro-3-aryl-1-propene.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Spectroscopic data for a related compound, 2-chloro-3-(4-methoxyphenylamino)-1,4-naphthoquinone, shows characteristic peaks for the methoxy group (a singlet at δ 3.83 in ¹H NMR) which can be a useful reference.[2]
Reactivity and Potential Applications
Allylic chlorides are known for their enhanced reactivity in Sₙ2 reactions due to the stabilization of the transition state by the adjacent double bond. The chlorine atom in 2-Chloro-3-(2-methoxyphenyl)-1-propene is expected to be readily displaced by a variety of nucleophiles, making it a valuable intermediate for the synthesis of more complex molecules.
Potential Applications:
-
Pharmaceutical Synthesis: The methoxyphenyl group is a common feature in many pharmacologically active compounds. This molecule could serve as a building block for the synthesis of novel drug candidates.
-
Materials Science: The reactive nature of the allylic chloride and the properties imparted by the aromatic ring could be utilized in the development of new polymers and functional materials.
-
Agrochemicals: Substituted aromatic compounds are frequently used in the development of pesticides and herbicides.
The biological activity of allylic chlorides can vary. For instance, allyl chloride itself has been shown to be mutagenic in some biological systems.[3] The introduction of substituents, such as the methoxyphenyl group, can significantly modulate the biological activity of a molecule.[4]
Diagrams and Workflows
Logical Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of 2-Chloro-3-(2-methoxyphenyl)-1-propene.
General Reactivity Pathway
Caption: General Sₙ2 reactivity pathway of 2-Chloro-3-(2-methoxyphenyl)-1-propene.
